(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and multiple chlorine substitutions that can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the dichlorobenzylidene and chlorophenoxypropoxy groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance reaction rates and reduce the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, (5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one may exhibit antimicrobial, antifungal, or anticancer properties. Researchers are investigating its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its pharmacological effects. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar chlorine substitutions and can undergo similar chemical reactions.
tert-Butyl carbamate: This compound shares some structural features and can be used in similar synthetic applications.
Uniqueness
What sets (5E)-5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone core with multiple chlorine substitutions. This unique structure imparts specific reactivity and biological activity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5E)-5-[[3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO3S2/c1-24-19(25)17(29-20(24)28)10-12-9-14(22)11-16(23)18(12)27-8-2-7-26-15-5-3-13(21)4-6-15/h3-6,9-11H,2,7-8H2,1H3/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQXYSWUTLZESF-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OCCCOC3=CC=C(C=C3)Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C(=CC(=C2)Cl)Cl)OCCCOC3=CC=C(C=C3)Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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